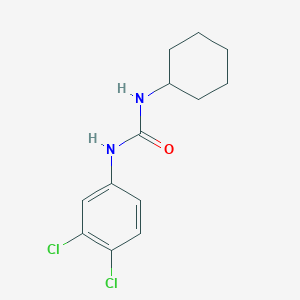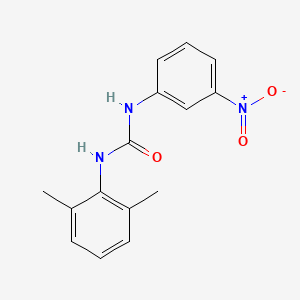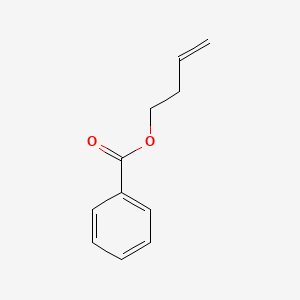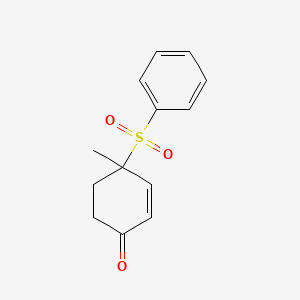
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- is an organic compound with the molecular formula C13H14O3S. This compound is part of the cyclohexenone family, which is known for its versatile applications in organic synthesis. The presence of the phenylsulfonyl group adds unique chemical properties, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexanone and phenylsulfonyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sulfonyl group.
Intermediate Formation: The intermediate product is then subjected to further reactions to introduce the methyl group at the 4-position.
Final Product: The final product, 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)-, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar starting materials and reaction conditions. The process is optimized for yield and purity, often involving automated systems for precise control of reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include sulfone derivatives, alcohols, and substituted cyclohexenones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group plays a crucial role in modulating the compound’s reactivity and binding affinity. The compound may inhibit or activate specific pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Cyclohexen-1-one: A simpler analog without the phenylsulfonyl group.
4-Methyl-2-cyclohexen-1-one: Lacks the phenylsulfonyl group but has a similar cyclohexenone structure.
4-Phenylsulfonyl-2-cyclohexen-1-one: Similar structure but without the methyl group.
Uniqueness
2-Cyclohexen-1-one, 4-methyl-4-(phenylsulfonyl)- is unique due to the presence of both the methyl and phenylsulfonyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propriétés
Numéro CAS |
81842-30-0 |
|---|---|
Formule moléculaire |
C13H14O3S |
Poids moléculaire |
250.32 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C13H14O3S/c1-13(9-7-11(14)8-10-13)17(15,16)12-5-3-2-4-6-12/h2-7,9H,8,10H2,1H3 |
Clé InChI |
ABTALDZOXPEMPA-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-2-(Phenylsulfanyl)ethenyl]benzene](/img/structure/B11949948.png)
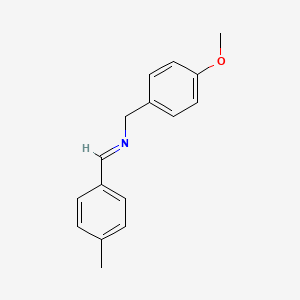
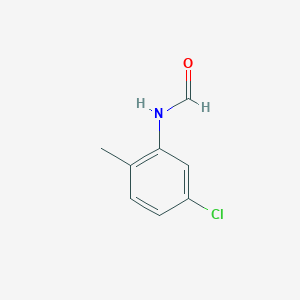

![N'~1~,N'~6~-bis[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]hexanedihydrazide](/img/structure/B11949965.png)
![2-hydroxy-N'-[(E)-(4-methoxyphenyl)methylidene]-2,2-diphenylacetohydrazide](/img/structure/B11949978.png)
![N-[1-(4-bromoanilino)-2,2,2-trichloroethyl]-2-methylpropanamide](/img/structure/B11949982.png)
